
Fulvestrant 3-β-D-Glucuronide 17-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fulvestrant 3-β-D-Glucuronide 17-Acetate is a metabolite of Fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is significant in the study of hormone-related diseases and the development of targeted therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate involves regioselective protection of Fulvestrant as its 17-acetate or 3-benzoate, followed by glucuronidation. The glucuronidation process can be improved using trichloroacetimidates, which involves the use of tri-O-isobutyryl imidate derivatives in conjunction with an inverse-addition technique .
Industrial Production Methods: Industrial production of this compound typically involves cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production process ensures high purity levels (>95%) and involves specialized reactions in a controlled environment.
Analyse Chemischer Reaktionen
Types of Reactions: Fulvestrant 3-β-D-Glucuronide 17-Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trichloroacetimidates for glucuronidation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed: The major products formed from these reactions include various glucuronide conjugates and oxidized derivatives, which are essential for studying the compound’s pharmacokinetics and pharmacodynamics .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Metabolic Pathways : Research into the metabolic pathways of Fulvestrant 3-β-D-Glucuronide aids in understanding drug metabolism and biotransformation processes.
- Analytical Method Development : The compound is used in developing analytical methods for quality control of Fulvestrant and its metabolites through techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Biology
- Drug Metabolism Studies : Investigating the role of glucuronidation in drug metabolism provides insights into how this process affects the pharmacokinetics of various drugs, including Fulvestrant.
- Biochemical Analysis : Studies focus on how Fulvestrant 3-β-D-Glucuronide interacts with estrogen receptors and its implications for breast cancer treatment.
Medicine
- Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetics of Fulvestrant 3-β-D-Glucuronide is crucial for optimizing dosing regimens in clinical settings. It has been shown to enhance the solubility and excretion of Fulvestrant, thereby improving its therapeutic index .
- Combination Therapies : Clinical trials are exploring the efficacy of combining Fulvestrant with other agents like abemaciclib for treating hormone receptor-positive breast cancer. The pharmacological interactions between these compounds are being studied to maximize treatment outcomes .
Industry
- Quality Control Applications : The compound plays a role in quality control processes for pharmaceuticals, ensuring that products meet regulatory standards. Its use in analytical method validation is critical for Abbreviated New Drug Applications (ANDA) .
Case Studies
- Clinical Trials Involving Fulvestrant :
- Pharmacogenetic Studies :
Wirkmechanismus
Fulvestrant 3-β-D-Glucuronide 17-Acetate exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptors, preventing estrogen from binding to these receptors. This mechanism effectively inhibits estrogen signaling, which is crucial for the growth of hormone receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Fulvestrant 3-β-D-Glucuronide 17-Acetate include other metabolites of Fulvestrant, such as Fulvestrant 3-β-D-Glucuronide and Fulvestrant 17-Acetate. These compounds share similar structures and mechanisms of action but differ in their specific functional groups and pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific glucuronide and acetate functional groups, which enhance its solubility and stability. These properties make it particularly effective in downregulating estrogen receptors and inhibiting estrogen signaling in cancer cells.
Eigenschaften
CAS-Nummer |
403656-84-8 |
---|---|
Molekularformel |
C₄₇H₆₅F₅O₁₃S |
Molekulargewicht |
965.07 |
Synonyme |
(7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.